4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde
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Overview
Description
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde: is a chemical compound that features a benzaldehyde moiety substituted with a 2-cyclopropyl-2H-1,2,3-triazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde typically involves the following steps:
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Formation of the 1,2,3-Triazole Ring:
- The 1,2,3-triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
- For example, cyclopropyl azide can be reacted with an alkyne to form the 2-cyclopropyl-2H-1,2,3-triazole ring.
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Attachment to Benzaldehyde:
- The 2-cyclopropyl-2H-1,2,3-triazole ring can then be attached to a benzaldehyde moiety through a suitable linker or directly via a substitution reaction.
Industrial Production Methods:
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzoic acid.
Reduction: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzyl alcohol.
Substitution: Various substituted derivatives of the benzaldehyde moiety.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing the 1,2,3-triazole ring.
Ligand Design: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine:
Antimicrobial Agents: Compounds containing the 1,2,3-triazole ring have shown potential as antimicrobial agents.
Anticancer Agents: The compound can be explored for its potential anticancer properties due to the presence of the triazole ring, which is known to interact with biological targets.
Industry:
Materials Science: The compound can be used in the design of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde would depend on its specific application. In general, the 1,2,3-triazole ring can interact with various biological targets, including enzymes and receptors. For example:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors on the cell surface, modulating their activity.
Comparison with Similar Compounds
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl) benzaldehyde : This compound contains a similar triazole ring but with different substituents.
- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide : This compound also features a cyclopropyl-substituted triazole ring but with different functional groups.
Uniqueness:
- Structural Features: The presence of both the cyclopropyl group and the benzaldehyde moiety makes 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl) benzaldehyde unique compared to other triazole-containing compounds.
- Potential Applications: The combination of these structural features may lead to unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(2-cyclopropyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11N3O/c16-8-9-1-3-10(4-2-9)12-7-13-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |
InChI Key |
QVLOBTBFQPUVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2N=CC(=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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